REACTION_CXSMILES
|
[CH2:1]([C:4]([CH2:11][C:12]#[CH:13])(C(O)=O)[C:5]([OH:7])=[O:6])[C:2]#[CH:3].C(=O)=O>>[CH2:1]([CH:4]([CH2:11][C:12]#[CH:13])[C:5]([OH:7])=[O:6])[C:2]#[CH:3]
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C#C)C(C(=O)O)(C(=O)O)CC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to an oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled at 0.5 psi
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)C(C(=O)O)CC#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |